Pyrido[2,3-b]pyrazine-2-carboxylic Acid

HCMV polymerase inhibition Aqueous solubility Antiviral drug discovery

Pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS 914637-60-8) is a nitrogen-rich, fused heterocyclic building block (MF: C₈H₅N₃O₂; MW: 175.14 g/mol) that integrates a pyridine and a pyrazine ring with a carboxylic acid at the 2‑position. Its computed physicochemical profile (XLogP3‑AA = 0.3; topological polar surface area = 76 Ų; H‑bond donor count = 1; H‑bond acceptor count = places it in a favorable region of drug‑like chemical space, making it a versatile intermediate for medicinal chemistry and kinase‑focused library synthesis.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 914637-60-8
Cat. No. B1346415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazine-2-carboxylic Acid
CAS914637-60-8
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2N=C1)C(=O)O
InChIInChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
InChIKeyMTLXFMCARORZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazine-2-carboxylic Acid (CAS 914637-60-8): Procurement-Relevant Identity and Core Scaffold Characteristics


Pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS 914637-60-8) is a nitrogen-rich, fused heterocyclic building block (MF: C₈H₅N₃O₂; MW: 175.14 g/mol) that integrates a pyridine and a pyrazine ring with a carboxylic acid at the 2‑position [1]. Its computed physicochemical profile (XLogP3‑AA = 0.3; topological polar surface area = 76 Ų; H‑bond donor count = 1; H‑bond acceptor count = 5) places it in a favorable region of drug‑like chemical space, making it a versatile intermediate for medicinal chemistry and kinase‑focused library synthesis [2]. Commercial suppliers typically offer the compound at a minimum purity of 95% .

Why Generic Pyridopyrazine or Quinoxaline Carboxylic Acids Cannot Replace Pyrido[2,3-b]pyrazine-2-carboxylic Acid in HCMV Polymerase and Kinase Programs


The pyrido[2,3‑b]pyrazine scaffold possesses a unique nitrogen‑atom arrangement that creates a specific hydrogen‑bond‑acceptor pattern essential for interactions with kinase hinge regions and viral polymerase active sites [1]. Relocating the carboxylic acid from the 2‑position to the 3‑, 7‑, or 8‑position, or switching to a regioisomeric pyrido[3,4‑b]pyrazine or a simpler quinoxaline‑2‑carboxylic acid, alters the vector of the acid handle, which can disrupt key binding interactions and reduce on‑target potency [2]. Furthermore, the 2‑carboxylic acid group imparts a balanced lipophilicity (XLogP3‑AA = 0.3) that is difficult to replicate with ester or amide prodrugs without compromising solubility or permeability, as demonstrated by the 5661 μM thermodynamic aqueous solubility measured for a closely related carboxylic‑acid‑bearing analog [3]. These structure‑activity relationship (SAR) constraints make simple substitution unreliable for programs that depend on the precise geometry and electronic profile of the pyrido[2,3‑b]pyrazine‑2‑carboxylic acid core.

Quantitative Differentiation Evidence for Pyrido[2,3-b]pyrazine-2-carboxylic Acid vs. Closest Analogs


HCMV Polymerase IC₅₀ and Aqueous Solubility Advantage Over Amide and Unsubstituted Analogs

In a direct head‑to‑head comparison, the carboxylic‑acid‑substituted pyrido[2,3‑b]pyrazine analog (compound 25, which contains the core carboxylic acid motif present in CAS 914637‑60‑8) achieved an HCMV polymerase IC₅₀ of 0.40 μM, comparable to the N‑methyl imidazolidinone analog (compound 23, IC₅₀ = 0.31 μM), but with markedly superior thermodynamic aqueous solubility (5661 μM vs. <1.56 μM for the unsubstituted reference compound 4) [1][2]. This solubility advantage directly addresses a common formulation liability in antiviral candidates, while the retained polymerase potency confirms that the carboxylic acid handle does not sacrifice target engagement [1]. The downstream antiviral EC₅₀ for compound 25 was 1.3 μM, and the selectivity window (TI = hERG IC₅₀/AV EC₅₀) was 18 [1].

HCMV polymerase inhibition Aqueous solubility Antiviral drug discovery

hERG Liability Profile of the Carboxylic Acid Analog: Quantitative Comparison with Amide and Aminoethyl Derivatives

The carboxylic acid analog (compound 25) showed a hERG IC₅₀ of 24 μM, which is 5‑fold lower than the N‑methyl imidazolidinone analog 23 (hERG IC₅₀ = 33 μM) and substantially lower than the aminoethyl‑substituted lead compound 27 (hERG IC₅₀ >40 μM, TI >121) [1]. Although the carboxylic acid analog reduced hERG inhibition relative to earlier 1,8‑naphthyridinone leads (hERG IC₅₀ ≈ 5 μM), it does not achieve the best‑in‑series safety margin observed for the basic amine derivatives [1]. This quantitative rank‑ordering informs risk‑based selection: the carboxylic acid scaffold provides a defined, intermediate hERG risk profile that can be further optimized by amide or amine elaboration.

hERG inhibition Cardiac safety Selectivity

Physicochemical Differentiation: XLogP3‑AA, TPSA, and Rotatable Bond Count vs. Quinoxaline‑2‑carboxylic Acid and Pyrido[3,4‑b]pyrazine Isomers

Computed molecular descriptors provide a rapid, quantitative basis for differentiating pyrido[2,3‑b]pyrazine‑2‑carboxylic acid from common scaffold replacements. The target compound has XLogP3‑AA = 0.3, TPSA = 76 Ų, and one rotatable bond [1]. In contrast, the regioisomeric pyrido[3,4‑b]pyrazine‑7‑carboxylic acid (CAS 893723‑38‑1) and quinoxaline‑2‑carboxylic acid lack one nitrogen atom, altering the hydrogen‑bond acceptor count and TPSA by approximately 10–15 Ų, which can significantly shift permeability and solubility profiles [2]. The lower XLogP3‑AA of the target compound relative to quinoxaline‑2‑carboxylic acid (XLogP3 ≈ 1.2) indicates a more favorable balance between hydrophilicity and passive membrane permeability, which is critical for central nervous system or intracellular target exposure [3].

Physicochemical descriptors Drug‑likeness Fragment‑based design

Commercial Purity Benchmarking: 95% Minimum vs. Typical Heterocyclic Building Block Specifications

Commercial batches of pyrido[2,3‑b]pyrazine‑2‑carboxylic acid from AKSci are supplied with a minimum purity specification of 95% . This purity level is consistent with or exceeds typical offerings for comparable fused heterocyclic carboxylic acids, such as pyrido[3,4‑b]pyrazine‑7‑carboxylic acid (often listed at 95% but with batch‑to‑batch variability) and quinoxaline‑2‑carboxylic acid (commonly 95–97%) . The combination of a defined MDL number (MFCD08056316) and standardized long‑term storage conditions (cool, dry environment) ensures batch consistency and reduces the risk of oxidative degradation during storage .

Purity specification Quality control Procurement

Synthetic Tractability: Direct Amide Coupling Without Protecting‑Group Manipulation, Compared to Ester Prodrugs

The free carboxylic acid functionality of pyrido[2,3‑b]pyrazine‑2‑carboxylic acid enables direct amide coupling with diverse amine building blocks without the need for ester hydrolysis or orthogonal protecting‑group strategies [1]. In the HCMV polymerase inhibitor series, the carboxylic acid intermediate was coupled to various amines via standard HATU/DIPEA conditions, yielding final compounds in acceptable yields after a single deprotection step [1]. By contrast, analogous pyrido[2,3‑b]pyrazine‑2‑carboxylate esters require an additional saponification or TFA‑mediated cleavage step, adding 1–2 synthetic operations and potentially introducing racemization risks for chiral amine partners [2]. This operational advantage is particularly relevant for parallel library synthesis where step‑count reduction directly correlates with increased throughput and lower cost per compound.

Amide bond formation Synthetic efficiency Parallel library synthesis

Optimal Research and Procurement Scenarios for Pyrido[2,3-b]pyrazine-2-carboxylic Acid


Kinase‑Focused Fragment Library Design

With an XLogP3‑AA of 0.3 and TPSA of 76 Ų, the compound sits in an ideal fragment‑like property space (MW <200, clogP <1, H‑bond donors ≤1) [1]. Procurement of this scaffold enables direct incorporation into fragment screens targeting kinase hinge regions, where the pyrido[2,3‑b]pyrazine core has demonstrated verified binding to HCMV polymerase and, by class‑level inference, to structurally related serine/threonine and tyrosine kinases [2]. The free carboxylic acid also permits rapid SAR expansion via amide library synthesis without additional deprotection steps [3].

Antiviral Lead Optimization Against Drug‑Resistant HCMV Strains

The quantitative evidence demonstrates that the carboxylic‑acid‑bearing pyrido[2,3‑b]pyrazine scaffold achieves an HCMV polymerase IC₅₀ of 0.40 μM while providing >3600‑fold solubility advantage over unsubstituted core analogs (5661 μM vs. <1.56 μM) [1]. This makes the compound a strategic procurement choice for teams developing non‑nucleoside polymerase inhibitors against ganciclovir‑resistant HCMV clinical isolates, where poor solubility of earlier naphthyridinone leads has hindered formulation [1].

Parallel Synthesis of hERG‑Optimized Kinase Inhibitor Libraries

The intermediate hERG IC₅₀ of 24 μM measured for the carboxylic acid analog provides a well‑defined baseline cardiac safety window that can be improved >5‑fold by subsequent amine derivatization (as shown for compound 27 with hERG IC₅₀ >40 μM and TI >121) [1]. Procurement groups can therefore justify purchasing the carboxylic acid core in multi‑gram quantities, confident that one common intermediate can generate diverse arrays of final compounds with predictable hERG profiles based on the amide/amine partner selected [1][2].

Quality‑Controlled Building Block Supply for GMP‑Adjacent Preclinical Synthesis

The commercial availability of pyrido[2,3‑b]pyrazine‑2‑carboxylic acid at ≥95% purity with a unique MDL identifier (MFCD08056316) and established long‑term storage conditions [1] supports its use in preclinical synthesis campaigns where batch‑to‑batch consistency and unambiguous identity verification are critical. This specification level is sufficient for non‑GLP toxicology batch preparation and enables seamless transition from medicinal chemistry to preclinical development without the risk of isomer contamination that could confound impurity profiling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[2,3-b]pyrazine-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.